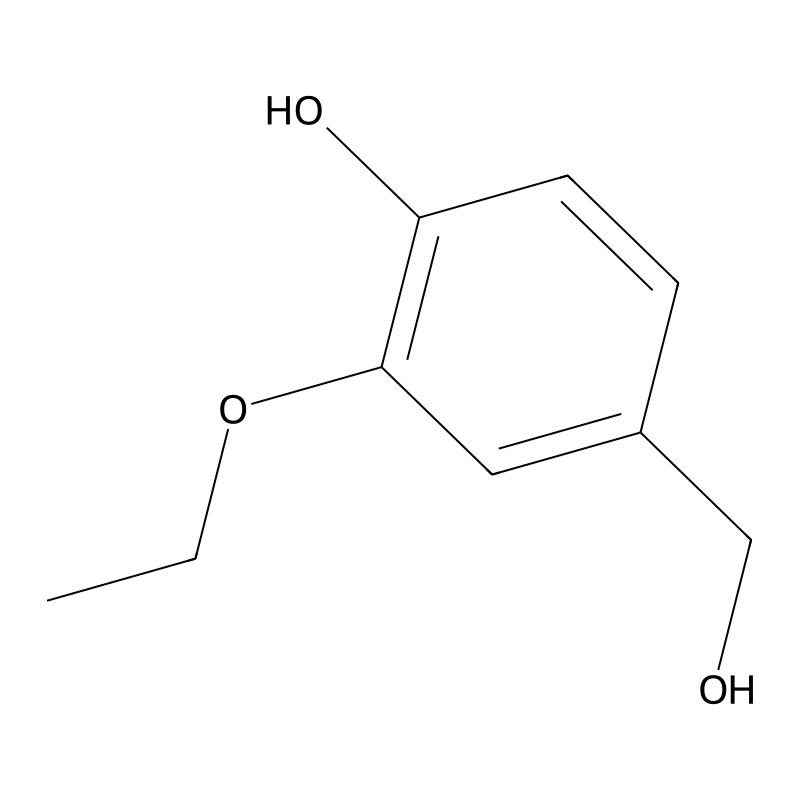

3-Ethoxy-4-hydroxybenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant Properties

EHBA has been shown to possess significant antioxidant properties. It exhibits free radical scavenging activity and can neutralize reactive oxygen species (ROS) []. This ability makes EHBA a potential candidate for the treatment of various diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer [].

Studies have demonstrated that EHBA can inhibit lipid peroxidation, protein oxidation, and DNA damage, all of which are hallmarks of oxidative stress and contribute to the progression of various diseases [].

Potential for Pain Management

EHBA has shown promise in reducing pain, particularly neuropathic pain. Studies suggest that it can decrease the production of vanillyl alcohol, a compound associated with pain perception in tissues like the trigeminal nerve []. This finding suggests EHBA could be a potential therapeutic agent for managing chronic pain conditions.

Additional Research Areas

Research on EHBA is ongoing, and scientists are exploring its potential applications in various other areas. These include:

- Skin protection: EHBA's antioxidant properties may offer protection against UV radiation-induced skin damage [].

- Anti-inflammatory effects: Studies have shown that EHBA may possess anti-inflammatory properties, potentially making it beneficial for conditions like inflammatory bowel disease [].

- Neurological disorders: Further research is investigating the potential of EHBA in neurodegenerative diseases like Alzheimer's and Parkinson's due to its observed ability to protect neurons from oxidative stress [].

3-Ethoxy-4-hydroxybenzyl alcohol, with the chemical formula C₉H₁₂O₃ and CAS Registry Number 4912-58-7, is an aromatic compound derived from ethyl vanillin. It features a hydroxyl group and an ethoxy group attached to a benzyl alcohol structure, making it a significant compound in organic chemistry. This compound is often referred to as ethyl vanillyl alcohol and is recognized for its potential applications in various fields, including pharmaceuticals and fragrances.

Research suggests that EHBA possesses antioxidant properties []. Antioxidants are molecules that scavenge free radicals and reactive oxygen species (ROS) in the body, potentially reducing oxidative stress and protecting cells from damage []. The mechanism of EHBA's antioxidant activity is likely due to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals [].

- Reduction Reactions: It can be synthesized from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) through a reduction process, typically using sodium borohydride or lithium aluminum hydride as reducing agents .

- Etherification: The compound can undergo etherification, where it reacts with methanol in the presence of a catalyst like Amberlyst-15 to produce methyl diantilis .

- Oxidation: Under certain conditions, it may be oxidized to yield corresponding ketones or aldehydes, although specific conditions for these reactions are less documented.

3-Ethoxy-4-hydroxybenzyl alcohol exhibits notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals effectively, which may contribute to its potential health benefits .

- Pharmacological Effects: Research indicates that this compound may have applications in developing therapeutic agents due to its bioactive properties, although specific mechanisms of action require further exploration.

The synthesis of 3-Ethoxy-4-hydroxybenzyl alcohol typically involves the following steps:

- Starting Material: The process begins with 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

- Reduction: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent (e.g., ethanol or methanol) under controlled conditions .

- Purification: The resulting product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

3-Ethoxy-4-hydroxybenzyl alcohol finds applications across various industries:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds .

- Fragrance Industry: The compound is utilized in creating fragrances due to its pleasant aromatic properties, often incorporated into perfumes and cosmetics.

- Food Industry: It may also be employed as a flavoring agent due to its sweet vanilla-like aroma.

Interaction studies involving 3-Ethoxy-4-hydroxybenzyl alcohol focus on its potential interactions with biological systems:

- Antioxidant Mechanisms: Investigations into how it interacts with free radicals and other reactive species have highlighted its role in cellular protection.

- Synergistic Effects: Studies are ongoing to explore how this compound interacts with other antioxidants or therapeutic agents, which could enhance its efficacy in pharmacological applications.

Several compounds share structural or functional similarities with 3-Ethoxy-4-hydroxybenzyl alcohol. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl Vanillin | Yes | Stronger flavor profile; more commonly used as a flavoring agent. |

| Vanillyl Alcohol | Yes | Lacks the ethoxy group; simpler structure with distinct properties. |

| 4-Hydroxybenzoic Acid | Yes | More acidic; used primarily as a preservative and in pharmaceuticals. |

| 3-Methoxy-4-hydroxybenzyl Alcohol | Yes | Contains a methoxy group instead of an ethoxy group; different solubility properties. |

The uniqueness of 3-Ethoxy-4-hydroxybenzyl alcohol lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its antioxidant properties and applications in both the fragrance and pharmaceutical industries further highlight its significance within this category of compounds.

Structural Elucidation

Molecular Formula and Weight

3-Ethoxy-4-hydroxybenzyl alcohol possesses the molecular formula C9H12O3 with a molecular weight of 168.19 grams per mole [1] [2] [3]. The compound exhibits an exact mass of 168.078644 atomic mass units, as determined through high-resolution mass spectrometry [1]. The molecular composition consists of nine carbon atoms, twelve hydrogen atoms, and three oxygen atoms arranged in a specific aromatic alcohol configuration [4].

The monoisotopic mass has been precisely measured at 168.078644, providing critical data for mass spectrometric identification and structural confirmation [1]. Physical property measurements indicate a density of 1.182 grams per cubic centimeter at 20 degrees Celsius, supporting the calculated molecular weight determination [4] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H12O3 | [1] [2] [3] |

| Molecular Weight | 168.19 g/mol | [1] [2] [3] |

| Exact Mass | 168.078644 u | [1] |

| Monoisotopic Mass | 168.078644 u | [1] |

| Density | 1.182 g/cm³ | [4] [5] |

Functional Groups and Stereochemistry

The molecular structure of 3-ethoxy-4-hydroxybenzyl alcohol incorporates four distinct functional groups that define its chemical behavior and reactivity [6]. The compound features a benzene ring as the central aromatic core, substituted with an ethoxy group (-OCH2CH3) at the meta position and a hydroxyl group (-OH) at the para position relative to the primary alcohol substituent [2] [7].

The ethoxy substituent at the 3-position consists of an oxygen atom bonded to an ethyl group, contributing to the compound's lipophilic characteristics [6]. The hydroxyl group positioned at the 4-carbon of the benzene ring imparts phenolic properties to the molecule, enabling hydrogen bonding interactions and influencing solubility characteristics [8]. The primary alcohol group (-CH2OH) attached directly to the benzene ring constitutes the benzyl alcohol functionality [9].

From a stereochemical perspective, 3-ethoxy-4-hydroxybenzyl alcohol does not possess chiral centers, making it achiral with no optical activity [10]. The planar aromatic ring system and the absence of asymmetric carbon atoms result in a single stereoisomeric form [11]. The molecular geometry around the benzene ring maintains sp2 hybridization, while the carbon atoms in the ethoxy and hydroxymethyl substituents exhibit sp3 hybridization [9].

The predicted pKa value of 9.88±0.18 indicates the phenolic hydroxyl group's deprotonation behavior under basic conditions [3]. This property significantly influences the compound's chemical reactivity and interaction with biological systems [12].

Comparative Analysis with Related Phenolic Structures

3-Ethoxy-4-hydroxybenzyl alcohol shares structural similarities with several phenolic compounds, particularly those in the vanillin and guaiacol family [13] [14]. The compound can be considered an ethyl analog of vanillyl alcohol, where the methoxy group (-OCH3) is replaced by an ethoxy group (-OCH2CH3) [2] [13].

Vanillin, with molecular formula C8H8O3, differs by containing an aldehyde group instead of the primary alcohol group and a methoxy substituent rather than an ethoxy group [13] [15]. This structural variation results in different physical properties, with vanillin exhibiting a lower molecular weight of 152.15 grams per mole compared to 168.19 grams per mole for the ethoxy derivative [13].

Guaiacol, represented by the molecular formula C7H8O2, serves as another comparative structure containing only the methoxyphenol core without the additional hydroxymethyl substituent [14] [12]. The absence of the benzyl alcohol functionality in guaiacol results in significantly different chemical properties and biological activities [14].

The substitution pattern analysis reveals that 3-ethoxy-4-hydroxybenzyl alcohol exhibits enhanced lipophilicity compared to its methoxy analogs due to the longer alkyl chain in the ethoxy group [6]. This modification affects membrane permeability and potentially alters biological activity profiles compared to structurally related compounds [6].

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 3-Ethoxy-4-hydroxybenzyl alcohol | C9H12O3 | 168.19 g/mol | Ethoxy + hydroxymethyl groups |

| Vanillin | C8H8O3 | 152.15 g/mol | Methoxy + aldehyde groups |

| Vanillyl alcohol | C8H10O3 | 154.16 g/mol | Methoxy + hydroxymethyl groups |

| Guaiacol | C7H8O2 | 124.14 g/mol | Methoxy group only |

Nomenclature and Identification

IUPAC and Common Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name for this compound is 2-ethoxy-4-(hydroxymethyl)phenol [1] [2] [7]. This designation follows the conventional numbering system where the phenolic hydroxyl group is assigned position 1, making the ethoxy substituent at position 2 and the hydroxymethyl group at position 4 [7] [16].

Alternative acceptable International Union of Pure and Applied Chemistry nomenclature includes "2-ethoxy-4-(hydroxymethyl)phenol" and "3-ethoxy-4-hydroxybenzenemethanol," both reflecting different approaches to naming the aromatic alcohol structure [1] [2]. The systematic naming emphasizes the phenolic nature of the compound while incorporating the positional descriptors for the substituent groups [7].

Common nomenclature widely recognizes the compound as "3-ethoxy-4-hydroxybenzyl alcohol," which directly describes the substitution pattern on the benzyl alcohol framework [2] [7] [17]. This naming convention follows traditional aromatic chemistry practices where substituents are numbered relative to the principal functional group [9].

The compound is also known by the common name "ethyl vanillyl alcohol," drawing parallels to its structural relationship with vanillyl alcohol [2] [7]. This designation highlights the ethoxy substitution replacing the typical methoxy group found in vanillin-related compounds [13].

CAS Registry and Other Identification Systems

The Chemical Abstracts Service has assigned the unique registry number 4912-58-7 to 3-ethoxy-4-hydroxybenzyl alcohol [1] [2] [7]. This identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide [17] [16].

The European Community Number 674-192-5 provides identification within European Union chemical regulations and safety assessments [2] [7] [17]. The United States National Institute of Standards and Technology Unique Ingredient Identifier WF0E3SL79L serves for pharmaceutical and regulatory purposes [2] [7] [16].

Additional identification systems include the DSSTox Substance Identifier DTXSID50344547, used within the United States Environmental Protection Agency's chemical database systems [2] [7] [17]. The Nikkaji Number J2.414.777K provides identification within Japanese chemical information systems [7] [16].

The MDL Number MFCD00060359 serves as an identifier within the MDL Information Systems chemical database [3] [7]. These multiple identification systems ensure comprehensive tracking and reference across international chemical databases and regulatory frameworks [17] [16].

| Identification System | Identifier | Purpose |

|---|---|---|

| CAS Registry Number | 4912-58-7 | Primary chemical identification |

| EC Number | 674-192-5 | European Union regulations |

| UNII | WF0E3SL79L | US pharmaceutical identification |

| DSSTox ID | DTXSID50344547 | EPA chemical database |

| Nikkaji Number | J2.414.777K | Japanese chemical information |

| MDL Number | MFCD00060359 | MDL database systems |

Synonyms and Alternative Designations

The compound is recognized by numerous synonyms reflecting different naming approaches and regional preferences [2] [7] [17]. "Benzenemethanol, 3-ethoxy-4-hydroxy-" represents the Chemical Abstracts Service index name, emphasizing the benzenemethanol core structure with substituent descriptors [2] [7].

"Ethyl vanillyl alcohol" serves as a widely used common name that relates the compound to the vanillin family of aromatic compounds [2] [7] [16]. This designation facilitates recognition among researchers familiar with vanillin chemistry and natural product structures [13] [15].

"3-Ethoxy-4-hydroxybenzenemethanol" provides an alternative systematic name that explicitly identifies the benzenemethanol framework with positional substituent information [2] [7]. This nomenclature is particularly useful in chemical database searches and structural identification [17].

Additional synonyms include "2-Ethoxy-4-(hydroxymethyl)phenol" and "p-(Hydroxymethyl)guethol," both reflecting different perspectives on the molecular structure and substitution patterns [18] [19] [17]. The designation "Benzyl alcohol, 3-ethoxy-4-hydroxy-" emphasizes the benzyl alcohol functionality with substituent descriptors [18] [19].

Commercial and database-specific identifiers include various alphanumeric codes such as "STK512667," "AKOS000249531," and "CS-0299301," which facilitate compound identification in specific chemical supplier catalogs and research databases [2] [7] [17].

Spectroscopic Characterization

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-ethoxy-4-hydroxybenzyl alcohol through analysis of both proton and carbon-13 spectra [20] [8]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the presence and environment of hydrogen atoms within the molecular structure [8] [21].

The aromatic protons on the benzene ring typically appear in the 6.5 to 7.5 parts per million region, with specific chemical shifts depending on the electronic effects of the hydroxyl and ethoxy substituents [8] [21]. The hydroxyl proton of the phenolic group exhibits a chemical shift in the 4 to 7 parts per million range, characteristic of phenolic compounds [8] [21].

The ethoxy group displays distinctive splitting patterns, with the methylene protons (-OCH2-) appearing around 3.5 to 4.0 parts per million as a quartet due to coupling with the adjacent methyl group . The terminal methyl group of the ethoxy substituent resonates around 1.2 to 1.4 parts per million as a triplet .

The benzyl alcohol protons (-CH2OH) typically appear around 4.6 parts per million, similar to other benzyl alcohol derivatives [20] [23]. The hydroxyl proton of the primary alcohol group may appear as a broad signal around 2 to 4 parts per million, depending on exchange conditions [8] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with aromatic carbons appearing in the 110 to 160 parts per million region [20]. The ethoxy carbon atoms and the benzyl carbon exhibit characteristic chemical shifts that confirm the substitution pattern [20] [8].

Mass Spectrometry

Mass spectrometric analysis of 3-ethoxy-4-hydroxybenzyl alcohol reveals characteristic fragmentation patterns that support structural identification [24] [25]. The molecular ion peak appears at mass-to-charge ratio 168, corresponding to the molecular weight of the compound [1] [3].

Fragmentation patterns typically include alpha cleavage adjacent to the oxygen-bearing carbon atoms, resulting in characteristic fragment ions [8] [21]. The loss of the hydroxymethyl group (-CH2OH, 31 mass units) represents a common fragmentation pathway for benzyl alcohol derivatives [8] [21].

Phenolic compounds frequently exhibit fragmentation involving the aromatic ring system, with potential loss of phenolic hydroxyl groups and aromatic substitution patterns [24] [25]. The ethoxy group may undergo characteristic fragmentations, including loss of ethyl radicals or ethoxy groups [24].

Electrospray ionization mass spectrometry provides molecular weight confirmation and structural information through controlled fragmentation experiments [24] [25]. Tandem mass spectrometry techniques enable detailed structural elucidation through systematic fragmentation analysis [25].

The compound's fragmentation behavior follows patterns typical of phenolic benzyl alcohols, with predominant cleavages occurring at bonds adjacent to electronegative oxygen atoms [24] [25]. Mass spectrometric data supports the proposed molecular structure and confirms the presence of characteristic functional groups [24].

IR and UV-Vis Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within 3-ethoxy-4-hydroxybenzyl alcohol [8] [21]. The phenolic hydroxyl group exhibits a broad absorption band around 3200 to 3500 wavenumbers, characteristic of hydrogen-bonded hydroxyl groups [8] [21].

The primary alcohol hydroxyl group contributes to the broad hydroxyl absorption region, often overlapping with the phenolic hydroxyl absorption [8] [21]. Carbon-hydrogen stretching vibrations appear in the 2800 to 3000 wavenumber region, with specific patterns reflecting the aliphatic and aromatic carbon-hydrogen bonds [8].

The aromatic carbon-carbon stretching vibrations typically appear around 1600 and 1500 wavenumbers, confirming the presence of the benzene ring system [8] [21]. The carbon-oxygen stretching vibrations of the ethoxy group appear around 1000 to 1300 wavenumbers [8].

Ultraviolet-visible spectroscopy provides information about the aromatic chromophore and electronic transitions within the molecule [26] [27]. Phenolic compounds typically exhibit absorption maxima around 280 nanometers due to aromatic pi-electron transitions [27].

The presence of electron-donating substituents such as hydroxyl and ethoxy groups affects the ultraviolet absorption characteristics, potentially causing bathochromic shifts compared to unsubstituted aromatic systems [26] [27]. The specific absorption pattern depends on the substitution pattern and electronic effects of the functional groups [27].

X-ray Crystallography

X-ray crystallographic analysis provides definitive three-dimensional structural information for 3-ethoxy-4-hydroxybenzyl alcohol in the solid state [28] [29]. Crystal structure determination reveals precise bond lengths, bond angles, and molecular geometry parameters [30] [31].

The aromatic ring exhibits typical benzene geometry with carbon-carbon bond lengths around 1.39 angstroms and bond angles close to 120 degrees [28] [29]. The ethoxy and hydroxyl substituents adopt specific orientations determined by steric interactions and intermolecular hydrogen bonding [28] [29].

Hydrogen bonding patterns in the crystal structure influence molecular packing and physical properties [32] [33]. Phenolic compounds frequently form hydrogen-bonded networks in the solid state, affecting melting points and crystal stability [28] [29].

The crystal structure analysis provides precise atomic coordinates and thermal parameters that describe molecular motion within the crystal lattice [30] [31]. Intermolecular interactions, including hydrogen bonding and van der Waals forces, determine the overall crystal packing arrangement [28] [29].

XLogP3

GHS Hazard Statements

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.